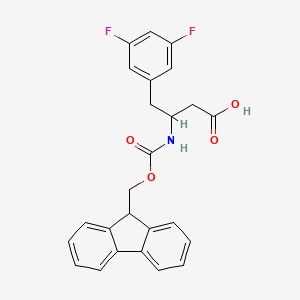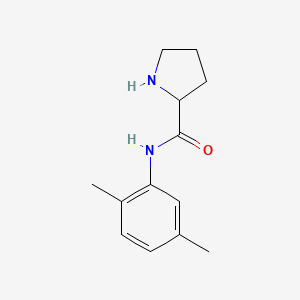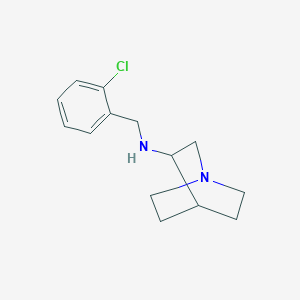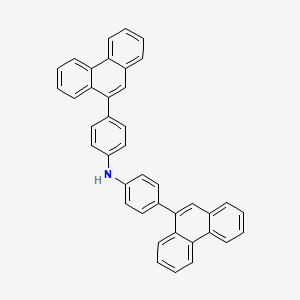
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its quinoline core, substituted with chloro, methoxy, and methoxybenzoyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-chloro-6,7-dimethoxyquinoline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with advanced purification techniques, allows for the scalable production of 4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Condensation Reactions: The methoxybenzoyl group can engage in condensation reactions with suitable partners.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the quinoline core and its substituents .
Scientific Research Applications
4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antineoplastic drugs like cabozantinib and tivozanib, which are used in cancer treatment.
Biological Studies: The compound is used to study the interactions of quinoline derivatives with biological targets, aiding in the development of new therapeutic agents.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The methoxy and chloro substituents enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,6-dimethoxy-1,3,5-triazine
- 2,4-dichloro-6,7-dimethoxyquinazoline
- 4-chloro-6,7-dimethoxyquinoline
Uniqueness
4-chloro-6,7-dimethoxy-3-(4-methoxybenzoyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in drug synthesis and other applications .
Properties
Molecular Formula |
C19H16ClNO4 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H16ClNO4/c1-23-12-6-4-11(5-7-12)19(22)14-10-21-15-9-17(25-3)16(24-2)8-13(15)18(14)20/h4-10H,1-3H3 |
InChI Key |
CWZKYEICGURKOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498631.png)



![2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B12498649.png)

![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12498670.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-(trimethylstannyl)-3H-pyrimidine-2,4-dione](/img/structure/B12498673.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 3-trifluoromethyl-6-(2-pyridylthio)-](/img/structure/B12498685.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498691.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12498705.png)

![3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12498717.png)
